

Application Notes: The Role of Ethylene Glycol Diacetate in Adhesive Production

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Compound of Interest		
Compound Name:	Ethylene glycol diacetate	
Cat. No.:	B7770166	Get Quote

Introduction

Ethylene Glycol Diacetate (EGDA), a colorless liquid with a mild odor, is a high-performance, slow-evaporating solvent.[1] Its favorable properties, including a high boiling point of approximately 190°C, low toxicity, and biodegradability, make it a versatile component in various industrial applications, including coatings, inks, and notably, adhesive formulations.[2] [3] In the adhesive industry, EGDA serves multiple functions, primarily as a coalescing agent in water-based systems and as a retarder solvent in reactive systems, contributing to improved performance and workability.[2][4] Its use is particularly advantageous in replacing more hazardous solvents like methyl chloroform, offering a safer and more environmentally friendly alternative.[5][6]

Key Functions of EGDA in Adhesives

- Coalescing Agent in Water-Based Adhesives: In waterborne adhesive emulsions, such as those based on polyvinyl acetate (PVAc) or vinyl acetate-ethylene (VAE), polymer particles are dispersed in water. For a strong adhesive bond to form, these particles must fuse into a continuous, homogeneous film as the water evaporates. EGDA acts as a coalescing agent by temporarily softening the polymer particles, allowing them to merge effectively. Its slow evaporation rate ensures it remains in the film long enough to facilitate this process, leading to improved film integrity and adhesive strength.
- Retarder Solvent and Flow Promoter: EGDA's very slow evaporation rate is a key attribute.
 [7] In many adhesive formulations, particularly in polyurethane and epoxy systems, it acts as



a retarder solvent.[2] This property extends the "open time" of the adhesive, which is the period during which the adhesive remains wet and workable, allowing for proper assembly and positioning of substrates. This improved flow and leveling contributes to a smoother and more uniform bond line.

Viscosity Modifier: The addition of EGDA can help achieve the desired viscosity for an
adhesive formulation.[8] This ensures optimal application characteristics, whether the
adhesive is being sprayed, brushed, or roll-coated. Its excellent solvency for a wide range of
resins, including cellulosics, polyacrylates, and polyvinyl acetate, aids in creating stable and
effective adhesive solutions.

Applications

EGDA is utilized in a variety of adhesive types, including:

- Waterborne Packaging and Converting Adhesives: It enhances the wetting and penetration of adhesive on various substrates.[5]
- Polyurethane and Epoxy Adhesives: It is used to control cure rates and improve workability.
 [2]
- Thermoplastic Acrylic Adhesives: It functions as a reflow solvent.

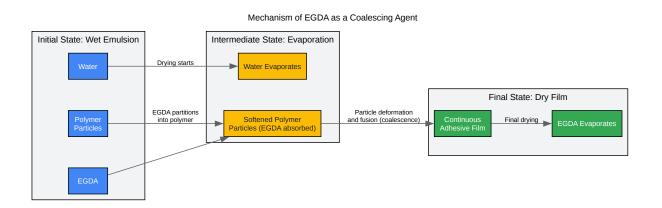
Quantitative Data Summary

The optimal concentration of EGDA is highly dependent on the specific adhesive formulation, the polymer system used, and the desired end-use properties. The following table provides typical ranges for EGDA in waterborne adhesive formulations as a replacement for other organic solvents.



Adhesive System	Polymer Base	EGDA Concentration (parts per 100 parts of unsolvented adhesive)	Purpose	Reference
Waterborne Packaging Adhesive	Vinyl Acetate Homo-, Co-, or Terpolymer	1.0 - 20.0	To enhance "wet- out" and penetration	[5]
Waterborne Packaging Adhesive	Vinyl Acetate Homo-, Co-, or Terpolymer	5.0 - 10.0 (Preferred)	To enhance "wet- out" and penetration	[5]

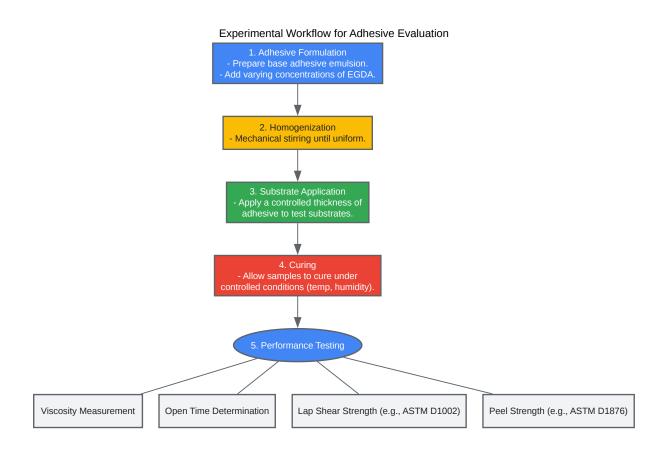
Diagrams of Mechanisms and Workflows



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Caption: Mechanism of EGDA as a coalescing agent in a water-based adhesive.





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Caption: Experimental workflow for preparing and testing adhesives containing EGDA.



Component A (Isocyanate) Component B (Polyol) Controls viscosity and evaporation rate, increasing open time Polymerization (Curing) NCO + OH -> Urethane Linkage

Logical Role of EGDA in a 2K Polyurethane Adhesive

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Caption: Role of EGDA as a retarder solvent in a 2K polyurethane system.

Experimental Protocols

Protocol 1: Preparation of a Water-Based PVAc Adhesive with EGDA

Objective: To prepare a series of polyvinyl acetate (PVAc) adhesive formulations with varying concentrations of EGDA for performance evaluation.

Materials:

- PVAc emulsion (e.g., 55% solids)
- Ethylene Glycol Diacetate (EGDA)
- Deionized water
- Plasticizers, tackifiers, fillers (as required by base formulation)
- Beakers, overhead mechanical stirrer, weighing balance

Methodology:



- Weigh the required amount of PVAc emulsion into a beaker.
- While stirring gently with an overhead stirrer, add any other formulation components such as
 plasticizers or tackifiers.
- Slowly add the pre-weighed amount of EGDA to the vortex of the stirring emulsion. Typical addition levels to investigate could be 2, 4, 6, 8, and 10 parts by weight per 100 parts of the base unsolvented adhesive.
- Continue stirring for a minimum of 30 minutes or until the mixture is completely homogeneous and smooth.
- If necessary, adjust the final viscosity with a small amount of deionized water.
- Label each formulation clearly with the corresponding EGDA concentration.
- Allow the formulations to equilibrate for at least 24 hours before proceeding with performance testing.

Protocol 2: Evaluation of Adhesive Performance

Objective: To quantify the effect of EGDA concentration on the physical and mechanical properties of the prepared adhesive formulations.

A. Viscosity Measurement

- Use a rotational viscometer (e.g., Brookfield viscometer) to measure the viscosity of each formulation at a controlled temperature (e.g., 25°C).
- Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80%.
- Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
- B. Lap Shear Strength Testing (adapted from ASTM D1002)
- Prepare test specimens using standard substrates (e.g., aluminum, cold-rolled steel, or wood).



- Apply a uniform film of adhesive to a defined area on one substrate.
- Create an overlap joint with a second substrate (e.g., 12.7 mm overlap).
- Apply consistent pressure (e.g., using a clamp or weights) and allow the samples to cure for a specified time (e.g., 7 days) under controlled conditions.
- Test the specimens using a universal testing machine (tensile tester) at a constant crosshead speed (e.g., 1.3 mm/min).
- Record the maximum force required to break the bond and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).
- C. T-Peel Strength Testing (adapted from ASTM D1876)
- Prepare test specimens using flexible substrates (e.g., aluminum foil, plastic films).
- Bond two flexible substrates together with the adhesive, leaving the ends unbonded to act as grips.
- Allow the bonded assembly to cure under controlled conditions.
- Mount the unbonded ends of the specimen in the grips of a universal testing machine, forming a "T" shape.
- Pull the grips apart at a constant rate (e.g., 254 mm/min).
- Record the average force required to peel the substrates apart and calculate the peel strength in Newtons per meter (N/m) or pounds per inch of width (pli).

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